3-cyanonaphthalene-1-carboxylic Acid

Acid dissociation constant Substituent effect Naphthoic acid

3-Cyanonaphthalene-1-carboxylic acid (syn. 3-cyano-1-naphthoic acid) is a disubstituted naphthalene derivative bearing a carboxylic acid at position 1 and a cyano group at position 3 (C₁₂H₇NO₂, MW 197.19 g/mol).

Molecular Formula C12H7NO2
Molecular Weight 197.193
CAS No. 3839-18-7
Cat. No. B2706704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyanonaphthalene-1-carboxylic Acid
CAS3839-18-7
Molecular FormulaC12H7NO2
Molecular Weight197.193
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N
InChIInChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15)
InChIKeyUZINDHOUKODBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyanonaphthalene-1-carboxylic Acid (CAS 3839-18-7): Core Physicochemical and Structural Profile for Procurement Decisions


3-Cyanonaphthalene-1-carboxylic acid (syn. 3-cyano-1-naphthoic acid) is a disubstituted naphthalene derivative bearing a carboxylic acid at position 1 and a cyano group at position 3 (C₁₂H₇NO₂, MW 197.19 g/mol). Its commercially available purity typically reaches 97% . The compound exhibits a predicted pKa of 2.75 ± 0.10, making it a significantly stronger acid than its unsubstituted parent 1-naphthoic acid , and a computed LogP of approximately 2.48 [1]. The 1,3-disubstitution pattern is synthetically non-trivial and constitutes the core structural rationale for its use as a privileged intermediate in pharmaceutical research, most notably in the manufacture of tachykinin receptor antagonists [2].

Why 1-Naphthoic Acid or Other Naphthalene Carboxylic Acids Cannot Replace 3-Cyanonaphthalene-1-carboxylic Acid in Critical Applications


The 1,3-disubstitution pattern on the naphthalene skeleton creates a unique combination of electronic and steric properties that cannot be replicated by unsubstituted 1-naphthoic acid, 2-naphthoic acid regioisomers, or other mono-substituted analogs. Direct electrophilic substitution on 1-naphthalenecarboxylic acid overwhelmingly directs to the 5- or 8-positions rather than the desired 3-position, making simple substitution a non-viable synthetic strategy [1]. The 3-cyano group exerts a powerful electron-withdrawing effect that shifts the carboxylic acid pKa downward by approximately 0.95 log units relative to 1-naphthoic acid, altering solubility, ionization state, and hydrogen-bonding capacity in ways that are critical for receptor binding and salt formation . In the context of tachykinin NK₁/NK₂ antagonist pharmacophores, the 3-cyano-1-naphthamide substructure is not an interchangeable decoration but a core determinant of dual receptor potency; SAR studies have demonstrated that removal or relocation of the cyano group abolishes the balanced NK₁/NK₂ activity profile [2].

Quantitative Differentiation Evidence for 3-Cyanonaphthalene-1-carboxylic Acid Against Closest Analogs


Enhanced Carboxylic Acid Acidity (pKa) of 3-Cyanonaphthalene-1-carboxylic Acid vs. 1-Naphthoic Acid

The 3-cyano substituent significantly increases the acidity of the carboxylic acid group relative to unsubstituted 1-naphthoic acid. The predicted pKa of 3-cyanonaphthalene-1-carboxylic acid is 2.75 ± 0.10 , whereas experimentally determined pKa of 1-naphthoic acid is 3.70 at 25°C . This ΔpKa of approximately −0.95 log units corresponds to a roughly 9-fold increase in acid dissociation constant (Ka), meaning the target compound exists predominantly in the ionized carboxylate form at physiological pH (7.4), while 1-naphthoic acid exhibits a lower ionization ratio. Consistent with this, an independent computational source reports a pKa of 3.43 for the target compound [1], still substantially below the 1-naphthoic acid value. The enhanced acidity is attributable to the electron-withdrawing inductive and resonance effects of the cyano group at the 3-position [2].

Acid dissociation constant Substituent effect Naphthoic acid

Mercury-Free Synthetic Route Yield and Scalability Advantage Over Traditional 3-Cyano-1-naphthoic Acid Synthesis

The original literature synthesis of 3-cyano-1-naphthoic acid relied on stoichiometric mercury salts for regioselective decarboxylation, resulting in toxic effluent, low overall yield, and operational difficulties that precluded large-scale manufacture [1]. The AstraZeneca process R&D team developed an alternative Diels-Alder-based route that completely eliminates mercury. In this route, 3-bromocoumalic acid methyl ester is prepared in 82% yield from the pyrone ester [2], and subsequent Diels-Alder cycloaddition with in situ-generated benzyne, followed by decarboxylation, nitrile conversion (54% yield for 4-bromo-2-naphthonitrile [2]), and palladium-mediated carbonylation furnishes the target cyano acid. The new route has been successfully demonstrated at multi-kilogram scale and offers combined advantages of improved environmental profile (no mercury waste), higher throughput yield, lower manufacturing cost, and greater operational robustness relative to the earlier mercury-dependent approach [3].

Process chemistry Green chemistry Scale-up

Pharmacological Potency of the 3-Cyano-1-naphthamide Scaffold in Tachykinin NK₁/NK₂ Dual Antagonism (ZD6021)

Derivatives of 3-cyanonaphthalene-1-carboxylic acid, particularly the naphthamide ZD6021, exhibit potent dual antagonism at human tachykinin NK₁ and NK₂ receptors. ZD6021 [3-cyano-N-((2S)-2-(3,4-dichlorophenyl)-4-[4-[2-(methyl-(S)-sulfinyl)-phenyl]piperidino]butyl)-N-methyl]-naphthamide] displays Ki values of 0.12 ± 0.01 nM at NK₁, 0.64 ± 0.08 nM at NK₂, and 74 ± 13 nM at NK₃ receptors [1]. This balanced dual NK₁/NK₂ potency profile (NK₁/NK₂ ratio ~5.3) is a direct consequence of the 3-cyano-1-naphthamide core structure; SAR studies have shown that substitution at the 2-naphthalene position in ZD6021 analogs increases NK₁ potency, while the 3-cyano group is essential for maintaining NK₂ affinity [2]. In functional tissue assays, ZD6021 achieves pA₂ values of 8.7 (NK₁, rabbit pulmonary artery) and 8.5 (NK₂), and oral administration in guinea pigs produces dose-dependent inhibition of NK₁-mediated plasma extravasation (ED₅₀ = 0.8 μmol/kg) and NK₂-mediated bronchoconstriction (ED₅₀ = 20 μmol/kg) [1].

Tachykinin antagonist NK1/NK2 dual pharmacology Neurokinin receptor

Distinct Lipophilicity-Ionization Profile (LogP/LogD) vs. 1-Naphthoic Acid Enabling Differential Formulation Behavior

Despite having comparable calculated LogP values (2.48 for 3-cyanonaphthalene-1-carboxylic acid [1] vs. 2.54 for 1-naphthoic acid [2]), the two compounds diverge substantially in their ionization-dependent distribution coefficients. The computed LogD₇.₄ of the target compound is −0.92 [1], indicating that at physiological pH, the compound predominantly exists as the hydrophilic carboxylate anion and partitions preferentially into aqueous phases. In contrast, 1-naphthoic acid (pKa 3.70) is only partially ionized at pH 7.4 and retains greater lipophilic character. The topological polar surface area (TPSA) of 3-cyanonaphthalene-1-carboxylic acid is 61.09 Ų compared to 37.3 Ų for 1-naphthoic acid [2], a direct consequence of the additional cyano nitrogen contributing to hydrogen-bond acceptor capacity (3 H-bond acceptors vs. 2 for 1-naphthoic acid).

Lipophilicity Distribution coefficient Drug-likeness

Optimal Procurement and Application Scenarios for 3-Cyanonaphthalene-1-carboxylic Acid Based on Verified Evidence


Tachykinin NK₁/NK₂ Dual Antagonist Drug Discovery and Lead Optimization

Research groups pursuing dual NK₁/NK₂ antagonists for indications such as asthma, urinary incontinence, depression, or inflammatory bowel disease should prioritize 3-cyanonaphthalene-1-carboxylic acid as the key synthetic intermediate. The ZD6021 program at AstraZeneca established that the 3-cyano-1-naphthamide core is essential for balanced dual receptor potency, with Ki values of 0.12 nM (NK₁) and 0.64 nM (NK₂) achievable in optimized analogs [1]. The scaffold's SAR tractability—where 2-naphthalene and piperidine modifications can fine-tune NK₁/NK₂ selectivity ratios—makes this a strategic procurement for medicinal chemistry libraries targeting the tachykinin receptor family [2].

Multi-Kilogram Process Development Using the Mercury-Free Diels-Alder Route

For CROs and CDMOs undertaking scale-up campaigns, the procurement of 3-cyanonaphthalene-1-carboxylic acid manufactured via the Diels-Alder/benzyne cycloaddition route (rather than the legacy mercury-mediated route) is strongly advised. The newer process eliminates stoichiometric mercury salts, achieves isolated step yields up to 82%, and has been validated at multi-kilogram scale [3]. This translates directly to lower batch failure rates, simpler waste stream management (no heavy metal remediation), and regulatory compliance advantages under ICH Q3D guidelines for elemental impurities [4].

Physicochemical Profiling of Acidic Naphthalene Building Blocks with Enhanced Aqueous Solubility at Physiological pH

When selecting naphthalene-carboxylic acid building blocks for fragment-based screening or property-guided library design, the distinctive LogD₇.₄ of −0.92 for 3-cyanonaphthalene-1-carboxylic acid—contrasting with positive LogD values for unsubstituted 1-naphthoic acid—provides a quantifiable advantage for achieving aqueous solubility without sacrificing aromatic scaffold rigidity [5]. The increased TPSA (61.09 vs. 37.3 Ų) and additional hydrogen-bond acceptor also enhance predicted CNS MPO desirability scores relative to unsubstituted naphthoic acids, making this compound a rational choice for CNS drug discovery programs .

Salt and Co-Crystal Screening Leveraging Enhanced Acidity (pKa ~2.75)

The predicted pKa of 2.75 ± 0.10 positions 3-cyanonaphthalene-1-carboxylic acid as a strong carboxylic acid suitable for stable salt formation with a wide range of pharmaceutically acceptable basic counterions (including those with pKa values in the 5–9 range). Relative to 1-naphthoic acid (pKa 3.70), the ΔpKa differential of approximately +1–3 units (depending on the base) between the acid and common counterions improves the thermodynamic driving force for salt formation, potentially yielding crystalline salts with superior stability and dissolution properties .

Quote Request

Request a Quote for 3-cyanonaphthalene-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.